molecular formula C21H20F6N2O2 B12420053 EIF2alpha activator 2

EIF2alpha activator 2

Cat. No.: B12420053
M. Wt: 446.4 g/mol
InChI Key: MFRDVPYKJUYMDN-UHFFFAOYSA-N
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Description

Overview of Eukaryotic Translation Initiation and the eIF2 Complex

The synthesis of proteins is a fundamental process for all life, and its initiation phase in eukaryotes is a tightly regulated step. Central to this process is the eukaryotic initiation factor 2 (eIF2), a heterotrimeric complex composed of α, β, and γ subunits. oup.combohrium.com This complex functions as a GTPase, where in its active, GTP-bound state, it binds to the initiator methionyl-tRNA (Met-tRNAi). oup.com This binding forms a ternary complex (TC) which is then recruited to the small 40S ribosomal subunit. oup.comnih.gov The resulting 43S preinitiation complex scans the messenger RNA (mRNA) for a start codon. nih.gov Upon successful recognition of the start codon, the GTP bound to eIF2 is hydrolyzed to GDP, leading to the release of the eIF2-GDP complex from the ribosome and allowing the large 60S ribosomal subunit to join and begin protein elongation. oup.com For another round of translation initiation to occur, the inactive eIF2-GDP must be recycled back to its active eIF2-GTP form. This critical nucleotide exchange is performed by the guanine (B1146940) nucleotide exchange factor (GEF) known as eIF2B. oup.com

Central Role of eIF2α Phosphorylation in Cellular Stress Adaptation

Cells have evolved sophisticated mechanisms to respond to various environmental and physiological stresses. A key convergence point for many of these stress signals is the phosphorylation of the α subunit of eIF2 at a specific serine residue, Serine 51. bohrium.comnih.gov This collection of signaling pathways is termed the Integrated Stress Response (ISR). elifesciences.orgelifesciences.org

Four distinct eIF2α kinases are known to mediate this response, each activated by different types of cellular stress:

PKR-like endoplasmic reticulum (ER) kinase (PERK) is activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER stress). nih.gov

General control non-derepressible 2 (GCN2) is activated by amino acid starvation and UV irradiation. nih.govnih.gov

Protein kinase RNA-activated (PKR) is activated by double-stranded RNA, often a sign of viral infection. nih.gov

Heme-regulated inhibitor (HRI) is activated by heme deficiency in erythroid cells and by oxidative stress. nih.govnih.gov

Upon activation, these kinases all phosphorylate eIF2α at Serine 51. This phosphorylation event dramatically increases the affinity of eIF2 for its GEF, eIF2B. oup.com The phosphorylated eIF2 acts as a competitive inhibitor, sequestering eIF2B and preventing it from recycling eIF2-GDP to eIF2-GTP. oup.com The ensuing reduction in active ternary complex levels leads to a global attenuation of protein synthesis, which conserves cellular resources. nih.gov Paradoxically, this general shutdown allows for the preferential translation of specific mRNAs, such as that for Activating Transcription Factor 4 (ATF4), which contains upstream open reading frames in its 5' untranslated region that facilitate its translation under low TC conditions. oup.comresearchgate.net ATF4 then orchestrates the transcription of genes involved in stress adaptation and restoration of cellular homeostasis. nih.gov Persistent activation of the ISR, however, can lead to apoptosis (cell death). mdpi.com

Definition and Context of eIF2α Activators within the Integrated Stress Response

Within the study of the ISR, "eIF2α activators" are compounds that increase the level of phosphorylated eIF2α (p-eIF2α). scbt.com This activation can be achieved through several mechanisms. Some compounds induce a specific type of cellular stress, thereby engaging one of the eIF2α kinases. For example, Tunicamycin (B1663573) and Thapsigargin induce ER stress, leading to PERK activation. scbt.com Other activators, such as Salubrinal (B1681411) and Guanabenz, work by inhibiting the dephosphorylation of p-eIF2α, specifically by targeting the GADD34/CReP-PP1 phosphatase complexes, thus prolonging the stress signal. scbt.comuwo.ca

A more direct mechanism involves the direct activation of the eIF2α kinases. EIF2alpha activator 2 falls into this category. caymanchem.com It is a small molecule identified as an activator of eIF2α phosphorylation. medchemexpress.commedchemexpress.comszabo-scandic.com Specifically, research has shown that this compound functions as an activator of the heme-regulated inhibitor kinase (HRI), also known as EIF2AK1. caymanchem.com By activating HRI, it induces the phosphorylation of eIF2α and subsequently increases the expression of downstream target genes like DNA damage-inducible transcript 3 (DDIT3), also known as CHOP. caymanchem.com This compound has been studied for its antiproliferative activity in various cell lines. caymanchem.commedchemexpress.comszabo-scandic.com

Historical Perspectives on Modulating eIF2α Activity in Research

Research into modulating eIF2α activity has provided critical tools for understanding the ISR's role in health and disease. Early studies focused on the genetic manipulation of the pathway, such as creating knockout mice for the various kinases or knock-in mice with a non-phosphorylatable eIF2α (S51A) mutation. elifesciences.org These genetic models revealed the ISR's involvement in processes ranging from memory and learning to metabolic regulation. elifesciences.orgelifesciences.orgnih.gov For instance, mice with reduced eIF2α phosphorylation show enhanced memory consolidation. elifesciences.orgresearchgate.net

The development of small molecule modulators has been a significant advancement. The discovery of compounds like Salubrinal, which protects cells from ER stress by inhibiting p-eIF2α dephosphorylation, provided a pharmacological means to enhance ISR signaling. uwo.ca Conversely, the identification of ISRIB, a potent small molecule that reverses the effects of eIF2α phosphorylation by enhancing the activity of the GEF eIF2B, offered a way to inhibit the ISR downstream of the phosphorylation event. elifesciences.orgelifesciences.orgnih.gov ISRIB was shown to enhance cognitive memory in rodents, highlighting the therapeutic potential of targeting this pathway. elifesciences.org The exploration of specific kinase activators, such as the discovery of N,N'-diarylurea-based HRI activators from which this compound was developed, represents a more targeted approach to manipulate the ISR for research and potential therapeutic applications. caymanchem.com These compounds allow for the selective activation of one arm of the ISR, enabling a more nuanced investigation of its complex biological roles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H20F6N2O2

Molecular Weight

446.4 g/mol

IUPAC Name

1-[4-[4-(trifluoromethyl)phenoxy]cyclohexyl]-3-[3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C21H20F6N2O2/c22-20(23,24)13-4-8-17(9-5-13)31-18-10-6-15(7-11-18)28-19(30)29-16-3-1-2-14(12-16)21(25,26)27/h1-5,8-9,12,15,18H,6-7,10-11H2,(H2,28,29,30)

InChI Key

MFRDVPYKJUYMDN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1NC(=O)NC2=CC=CC(=C2)C(F)(F)F)OC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Mechanistic Basis of Eif2α Activation and Downstream Signaling

Phosphorylation of eIF2α at Serine 51

The phosphorylation of eIF2α at its Serine 51 residue is the primary mechanism through which its function is regulated. nih.govwikipedia.org The eIF2 protein is a heterotrimeric complex that, when bound to guanosine (B1672433) triphosphate (GTP), delivers the initiator methionyl-transfer RNA (Met-tRNAi) to the 40S ribosomal subunit, a crucial step for the initiation of translation. nih.govnih.gov Following the recognition of the start codon, GTP is hydrolyzed to guanosine diphosphate (B83284) (GDP), and the eIF2-GDP complex is released. For translation to continue, the GDP must be exchanged for GTP, a reaction catalyzed by the guanine (B1146940) nucleotide exchange factor (GEF), eIF2B. nih.govnih.govacs.org

Phosphorylation of eIF2α at Serine 51 converts eIF2 from a substrate into a potent competitive inhibitor of eIF2B. nih.govpnas.org The phosphorylated eIF2α binds to eIF2B with much higher affinity, sequestering it in an inactive complex and preventing the crucial GDP-GTP exchange. acs.orgresearchgate.net This leads to a depletion of the active eIF2-GTP-Met-tRNAi ternary complex, resulting in a widespread attenuation of global mRNA translation. nih.govnih.gov While general protein synthesis is inhibited, this state paradoxically favors the translation of certain mRNAs, such as that of the transcription factor Activating Transcription Factor 4 (ATF4), which contains upstream open reading frames (uORFs) that allow it to bypass the general inhibition. nih.govnih.gov This selective translation initiates a program of gene expression known as the Integrated Stress Response (ISR), which aims to resolve the cellular stress. drugbank.comresearchgate.net

In mammals, the phosphorylation of eIF2α is carried out by a family of four distinct serine-threonine kinases. wikipedia.orgjst.go.jp Although they share significant sequence similarity within their catalytic kinase domains and all target Serine 51 on eIF2α, each kinase possesses unique regulatory domains that allow it to respond to specific types of cellular stress. nih.govdrugbank.com This ensures that the cell can mount an appropriate translational response to a wide array of challenges. nih.gov The four eIF2α kinases are: PKR-like Endoplasmic Reticulum Kinase (PERK), General Control Nonderepressible 2 (GCN2), Protein Kinase R (PKR), and Heme-Regulated Inhibitor (HRI). wikipedia.orgtandfonline.com

PKR-like Endoplasmic Reticulum Kinase (PERK), also known as EIF2AK3, is a primary sensor of stress within the endoplasmic reticulum (ER). nih.govmedchemexpress.com The ER is the site of synthesis and folding for a significant portion of the cell's proteins. Conditions that disrupt its function, such as an accumulation of unfolded or misfolded proteins, trigger a state known as ER stress and activate the Unfolded Protein Response (UPR). mdpi.comsdbonline.org

Under normal conditions, PERK is held in an inactive state through its association with the ER chaperone protein BiP (also known as GRP78). nih.govmdpi.com When unfolded proteins accumulate, BiP is released from PERK to assist in protein folding. mdpi.com This release allows PERK molecules to dimerize and autophosphorylate, leading to their activation. medchemexpress.commdpi.com Activated PERK then phosphorylates eIF2α, reducing the influx of new proteins into the already burdened ER and allowing the cell to focus on refolding or degrading the accumulated misfolded proteins. mdpi.comnih.gov While transient PERK activation is a protective mechanism, chronic activation can be detrimental to cell health. nih.gov

General Control Nonderepressible 2 (GCN2), or EIF2AK4, is the primary sensor of amino acid availability in the cell. researchgate.netwikipedia.org It is activated under conditions of amino acid starvation. nih.govnih.gov The activation mechanism involves the binding of uncharged transfer RNAs (tRNAs)—tRNAs that are not carrying an amino acid—which accumulate when levels of a specific amino acid are low. researchgate.netwikipedia.org

GCN2 has a domain that is structurally related to histidyl-tRNA synthetase (HisRS), which facilitates the binding of these uncharged tRNAs. wikipedia.org This binding induces a conformational change that leads to GCN2 autophosphorylation and activation. wikipedia.orgfrontiersin.org Once active, GCN2 phosphorylates eIF2α, leading to a general decrease in protein synthesis to conserve amino acids, while simultaneously promoting the translation of ATF4. researchgate.netresearchgate.net ATF4, in turn, upregulates the expression of genes involved in amino acid biosynthesis and transport, helping the cell to cope with the nutrient deprivation. researchgate.net Besides amino acid deficiency, GCN2 can also be activated by other stressors such as UV irradiation, oxidative stress, and proteasome inhibition. nih.govfrontiersin.org

Protein Kinase R (PKR), also known as EIF2AK2, was first identified for its role in the cellular antiviral response. frontiersin.orgwikipedia.org Its expression is induced by interferons, and it is canonically activated by double-stranded RNA (dsRNA), a common molecular pattern associated with viral replication. researchgate.netfrontiersin.orgasm.org The binding of dsRNA to the N-terminal domain of PKR induces its dimerization and subsequent autophosphorylation, leading to its activation. wikipedia.orgasm.org

Activated PKR phosphorylates eIF2α, which serves to inhibit the translation of both host and viral proteins, thereby restricting viral propagation. nih.govasm.org Beyond its antiviral role, PKR is now recognized as a key sentinel kinase that responds to a variety of cellular insults, including oxidative and ER stress, cytokine signaling, and growth factor stimulation. nih.govwikipedia.orgasm.org Its activation can influence multiple signaling pathways, including those involving NF-κB, p38 MAPK, and JNK, positioning PKR as a central regulator of cellular stress responses, inflammation, and apoptosis. wikipedia.orgnih.govnih.gov

The Heme-Regulated Inhibitor (HRI), or EIF2AK1, plays a crucial role in coordinating protein synthesis with the availability of heme, particularly in erythroid precursor cells. nih.govnih.gov HRI's primary function is to couple the synthesis of globin chains to the amount of available heme to form hemoglobin. nih.govresearchgate.net

In conditions of heme deficiency, HRI becomes activated. nih.gov It phosphorylates eIF2α, leading to a specific halt in globin translation, which prevents the accumulation of heme-free globin chains that can be toxic to the cell. nih.govresearchgate.net While its role in erythropoiesis is well-established, HRI is also expressed in non-erythroid cells and can be activated by other forms of stress, including heat shock, oxidative stress, arsenite exposure, and proteasome inhibition. nih.govnih.govnih.gov This suggests a broader role for HRI in maintaining cellular homeostasis under various stress conditions. nih.govresearchgate.net

The activation of the eIF2α pathway is a convergent point for a multitude of cellular stress signals. nih.govjst.go.jp Each of the four eIF2α kinases acts as a sensor for a distinct, though sometimes overlapping, set of stressors. This intricate system allows cells to fine-tune their translational output in response to specific challenges, thereby promoting survival and restoring homeostasis. The primary activating signals for each kinase are summarized below.

KinasePrimary Upstream Stressor(s)Cellular Context/Response
PERK Accumulation of unfolded/misfolded proteins (ER Stress)Unfolded Protein Response (UPR)
GCN2 Amino acid deprivation (uncharged tRNAs), UV irradiation, oxidative stressNutrient sensing, Integrated Stress Response (ISR)
PKR Viral double-stranded RNA (dsRNA), cytokines, oxidative stress, ER stressAntiviral defense, inflammation, apoptosis
HRI Heme deficiency, heat shock, oxidative stress, proteasome inhibitionCoordination of globin and heme synthesis, general stress response

Upstream Cellular Stressors and Activating Signals

Endoplasmic Reticulum (ER) Stress

The endoplasmic reticulum (ER) is a critical organelle for the folding and processing of secretory and transmembrane proteins. A disruption in its function, termed ER stress, leads to the accumulation of unfolded or misfolded proteins in the ER lumen, triggering the Unfolded Protein Response (UPR). nih.govpnas.org A key component of the UPR is the activation of the PKR-like ER kinase (PERK). novusbio.comnih.gov

Under normal conditions, PERK is held in an inactive state through its association with the ER chaperone BiP (also known as GRP78). nih.govnih.gov However, the accumulation of unfolded proteins in the ER lumen causes BiP to dissociate from PERK to assist in protein folding. nih.govnih.gov This dissociation allows PERK to dimerize and autophosphorylate, leading to its activation. nih.gov Activated PERK then phosphorylates eIF2α, which attenuates global mRNA translation, thereby reducing the influx of new proteins into the already stressed ER. nih.govelsevier.es This translational attenuation is a crucial mechanism to alleviate the protein-folding load on the ER. elsevier.es

In addition to global translational repression, eIF2α phosphorylation selectively upregulates the translation of Activating Transcription Factor 4 (ATF4). nih.govelsevier.es ATF4 is a transcription factor that induces the expression of genes involved in amino acid metabolism, antioxidant responses, and the expression of chaperones. nih.gov Notably, ATF4 also induces the expression of C/EBP homologous protein (CHOP) and Growth Arrest and DNA Damage-inducible protein 34 (GADD34). nih.govelsevier.es While CHOP can promote apoptosis under conditions of prolonged or severe ER stress, GADD34 forms a complex with protein phosphatase 1 (PP1) to dephosphorylate eIF2α, creating a negative feedback loop to restore protein synthesis once ER homeostasis is re-established. nih.govelsevier.es

Amino Acid Deprivation

Cells have evolved sophisticated mechanisms to sense and respond to nutrient availability, including the levels of amino acids. The primary sensor for amino acid deprivation is the General Control Nonderepressible 2 (GCN2) kinase. novusbio.comnih.gov GCN2 is activated when uncharged tRNAs accumulate in the cell, a direct consequence of a scarcity of one or more amino acids. oup.comportlandpress.com

The activation of GCN2 involves the binding of uncharged tRNAs to a regulatory domain within the kinase that is related to histidyl-tRNA synthetase. portlandpress.com This binding event is thought to induce a conformational change that relieves autoinhibition and promotes GCN2's kinase activity, leading to the phosphorylation of eIF2α. portlandpress.com Similar to PERK activation, this leads to a general decrease in protein synthesis to conserve amino acids, alongside the preferential translation of ATF4. nih.govresearchgate.net The GCN2-eIF2α-ATF4 pathway is crucial for adapting to nutrient stress by upregulating genes involved in amino acid biosynthesis and transport. researchgate.netnih.gov

Viral Infection

To combat viral infections, host cells have developed innate immune responses, one of which involves the activation of the double-stranded RNA (dsRNA)-dependent protein kinase (PKR). novusbio.comnih.gov Many viruses produce dsRNA as a replicative intermediate, which serves as a potent activator of PKR. nih.govmdpi.com

The binding of dsRNA to the N-terminal dsRNA-binding domains of PKR induces its dimerization and subsequent autophosphorylation, leading to its activation. nih.govmdpi.com Activated PKR then phosphorylates eIF2α, resulting in a global shutdown of protein synthesis. pnas.orgnih.gov This translational arrest serves as a powerful antiviral defense mechanism by inhibiting the synthesis of viral proteins, thereby restricting viral replication and propagation. mdpi.comnih.gov However, many viruses have evolved sophisticated strategies to evade or counteract the effects of PKR and eIF2α phosphorylation to ensure their own replication. nih.gov

Oxidative Stress

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, can also trigger the phosphorylation of eIF2α. aacrjournals.org Both PERK and GCN2 have been implicated in the response to oxidative stress. nih.govmolbiolcell.org For instance, arsenite-induced oxidative stress is known to activate HRI. ashpublications.orgjci.org The activation of these kinases under oxidative stress conditions leads to the phosphorylation of eIF2α and the subsequent induction of the ISR. aacrjournals.org This response can contribute to cellular adaptation and survival by upregulating the expression of antioxidant genes through the action of ATF4. ashpublications.org

Ribosomal Stalling and Collisions

Recent research has uncovered a role for ribosomal stalling and collisions in the activation of the GCN2 kinase. oup.comnih.gov Ribosome stalling can occur for various reasons, including tRNA insufficiency or damaged mRNA. nih.govdntb.gov.ua When ribosomes stall, it can lead to collisions with trailing ribosomes, creating a disome or larger polysome traffic jam. nih.gov

These collided ribosome structures are recognized as a signal for cellular stress. nih.gov Evidence suggests that the ribosomal P-stalk plays a crucial role in this process by directly stimulating GCN2 activity. nih.govelifesciences.org This activation of GCN2 occurs even in the absence of a global increase in uncharged tRNAs, indicating a distinct mechanism from canonical amino acid starvation sensing. elifesciences.orgelifesciences.org The activation of GCN2 by ribosomal stalling provides a direct link between the elongation phase of translation and the initiation machinery, allowing the cell to respond to problems during protein synthesis. nih.govelifesciences.org

Modulation of eIF2B Guanine Nucleotide Exchange Factor (GEF) Activity

The phosphorylation of eIF2α does not directly inhibit translation but rather acts through its effect on the guanine nucleotide exchange factor (GEF) eIF2B. nih.gov eIF2 is a heterotrimeric protein complex that, in its GTP-bound state, delivers the initiator methionyl-tRNA (Met-tRNAi) to the 40S ribosomal subunit to form the pre-initiation complex. novusbio.comnih.gov After start codon recognition, GTP is hydrolyzed to GDP, and the eIF2-GDP complex is released from the ribosome. nih.gov For eIF2 to participate in another round of initiation, the GDP must be exchanged for GTP, a reaction catalyzed by eIF2B. nih.govnih.gov

Under normal cellular conditions, eIF2B activity is not rate-limiting. However, upon phosphorylation of eIF2α in response to stress, the phosphorylated eIF2-GDP complex becomes a competitive inhibitor of eIF2B. nih.govnih.gov Phosphorylated eIF2α binds to eIF2B with a much higher affinity than its unphosphorylated counterpart, effectively sequestering eIF2B and preventing it from recycling other eIF2-GDP molecules. mdpi.comnih.gov This leads to a sharp decrease in the cellular pool of active eIF2-GTP-Met-tRNAi ternary complexes, resulting in the observed global attenuation of protein synthesis. oup.com The modulation of eIF2B activity by phosphorylated eIF2α is therefore the central mechanism by which the ISR exerts its control over translation initiation.

Stress ConditionActivating KinaseMolecular Trigger
Endoplasmic Reticulum (ER) StressPERKAccumulation of unfolded proteins, dissociation of BiP
Amino Acid DeprivationGCN2Accumulation of uncharged tRNA
Viral InfectionPKRViral double-stranded RNA (dsRNA)
Heme DeficiencyHRILack of heme
Oxidative StressPERK, GCN2, HRIReactive Oxygen Species (ROS)
Ribosomal StallingGCN2Collided ribosomes, P-stalk interaction
Downstream Effectors of eIF2α PhosphorylationFunction
Global translation attenuationConserves cellular resources, reduces protein load
ATF4 translation inductionUpregulates stress response genes (amino acid synthesis, antioxidant response)
CHOP inductionCan promote apoptosis under prolonged stress
GADD34 inductionNegative feedback, dephosphorylates eIF2α to restore translation

Regulation of Ternary Complex (eIF2-GTP-Met-tRNAi) Formation

The formation of the ternary complex, consisting of the eukaryotic initiation factor 2 (eIF2), guanosine triphosphate (GTP), and the initiator methionyl-transfer RNA (Met-tRNAi), is a critical and tightly regulated step in the initiation of protein synthesis. This complex is responsible for delivering the initiator tRNA to the 40S ribosomal subunit, thereby forming the 43S pre-initiation complex (PIC). The availability of the ternary complex directly influences the rate of global protein synthesis, and its regulation is a central aspect of the Integrated Stress Response (ISR).

The eIF2 protein is a heterotrimer composed of α, β, and γ subunits. The γ-subunit is the primary binding site for GTP/GDP, while the α-subunit is the regulatory component. The formation of the ternary complex begins with eIF2 binding to GTP. This active eIF2-GTP conformation allows it to bind to Met-tRNAi, completing the formation of the ternary complex.

The regulation of ternary complex formation revolves around a GTP/GDP exchange cycle on the eIF2 γ-subunit. After the 43S PIC scans the mRNA and recognizes the AUG start codon, the GTP bound to eIF2 is hydrolyzed to GDP with the assistance of the GTPase activating protein eIF5. This leads to the release of the eIF2-GDP complex from the ribosome, allowing the 60S ribosomal subunit to join and protein elongation to commence.

For eIF2 to participate in another round of initiation, the inactive eIF2-GDP must be recycled back to the active eIF2-GTP form. This nucleotide exchange is catalyzed by the guanine nucleotide exchange factor (GEF), eIF2B. Under normal cellular conditions, eIF2B facilitates the release of GDP from eIF2, allowing GTP to bind and reform the active complex.

A key mechanism for regulating the availability of the ternary complex is the phosphorylation of the α-subunit of eIF2 (eIF2α) at serine 51. This phosphorylation is carried out by a family of four stress-activated kinases: PERK, GCN2, PKR, and HRI, each responding to different cellular stresses such as ER stress, amino acid starvation, viral infection, and heme deficiency, respectively.

Recent research has uncovered a more intricate regulatory role for eIF2B beyond its GEF activity. Studies have shown that eIF2B can compete with Met-tRNAi for binding to eIF2-GTP and can destabilize the ternary complex. In the absence of phosphorylation, the initiation factor eIF5 can outcompete eIF2B to stabilize the ternary complex. However, when eIF2α is phosphorylated, eIF2B is better able to outcompete eIF5 and destabilize the ternary complex. This provides an additional layer of control, where eIF2B can actively disrupt the formation of ternary complexes containing phosphorylated eIF2, ensuring a robust shutdown of translation initiation during cellular stress.

The reduction in ternary complex levels has a profound impact on gene expression. While global protein synthesis is inhibited, the translation of specific mRNAs, such as that of the transcription factor ATF4, is paradoxically enhanced. This selective translation is a hallmark of the ISR and allows the cell to mount a specific transcriptional response to the stress.

Key Factors in Ternary Complex Regulation
FactorTypeFunctionInteraction with Ternary Complex
eIF2Heterotrimeric ProteinBinds GTP and Met-tRNAi to form the ternary complex.Core component of the ternary complex.
GTP/GDPGuanine NucleotidesMolecular switch for eIF2 activity.eIF2-GTP is active and binds Met-tRNAi; eIF2-GDP is inactive.
Met-tRNAiInitiator tRNACarries the initial methionine for protein synthesis.Binds to eIF2-GTP to form the ternary complex.
eIF2BGuanine Nucleotide Exchange FactorCatalyzes the exchange of GDP for GTP on eIF2.Recycles eIF2-GDP to eIF2-GTP, essential for ternary complex formation.
eIF5GTPase Activating ProteinPromotes GTP hydrolysis on eIF2 upon start codon recognition.Stabilizes the ternary complex in competition with eIF2B.
eIF2α Kinases (PERK, GCN2, PKR, HRI)Serine/Threonine KinasesPhosphorylate eIF2α at Serine 51 in response to stress.Phosphorylation of eIF2α leads to inhibition of eIF2B and reduced ternary complex levels.
Impact of eIF2α Phosphorylation on Ternary Complex Formation
StateeIF2B ActivityTernary Complex LevelsGlobal Protein SynthesisATF4 Translation
Non-phosphorylated eIF2αActiveHighActiveLow
Phosphorylated eIF2αInhibitedLowAttenuatedEnhanced

Molecular and Cellular Consequences of Eif2α Activation

Translational Control Mechanisms

Activation of eIF2α kinases leads to the phosphorylation of eIF2α at serine-51. researchgate.net Phosphorylated eIF2α acts as a competitive inhibitor of its guanine (B1146940) nucleotide exchange factor, eIF2B. cellsignal.com This sequestration of eIF2B prevents the recycling of eIF2 from its inactive GDP-bound form to its active GTP-bound state. researchgate.netcellsignal.com The resulting depletion of the active eIF2-GTP-Met-tRNAiMet ternary complex is the direct cause of the subsequent alterations in cellular translation. researchgate.netcellsignal.com

The scarcity of the eIF2-GTP-Met-tRNAiMet ternary complex directly impairs the formation of the 43S pre-initiation complex, which is essential for scanning mRNA and locating the start codon. cellsignal.com This limitation leads to a sharp and immediate reduction in the rate of global translation initiation. mdpi.comnih.gov This general attenuation of protein synthesis is a critical pro-survival mechanism, as it conserves energy and nutrients, which are often limited during stress conditions. nih.gov Furthermore, it reduces the burden of newly synthesized proteins entering an already compromised protein-folding environment, such as a stressed endoplasmic reticulum (ER), thereby preventing the further accumulation of misfolded proteins. mdpi.comuab.edu This transient halt allows the cell to redirect resources toward resolving the source of the stress and restoring homeostasis. researchgate.netuab.edu

Paradoxically, while most mRNA translation is inhibited, a select group of transcripts is translated more efficiently upon eIF2α phosphorylation. researchgate.net This selective translation is primarily mediated by the presence of small upstream open reading frames (uORFs) within the 5' untranslated regions (5'-UTRs) of these specific mRNAs. nih.govmdpi.com

Under normal, non-stress conditions where the ternary complex is abundant, ribosomes typically initiate translation at these uORFs. tandfonline.com Translation of certain inhibitory uORFs can lead to the termination and dissociation of the ribosome before it reaches the main coding sequence (CDS) of the protein, thus keeping its basal expression low. nih.gov

However, under stress conditions with limited ternary complex availability, the dynamics of translation initiation are altered. After translating a permissive uORF, the 40S ribosomal subunit resumes scanning downstream. The reduced concentration of the ternary complex causes a delay in the re-acquisition of a new Met-tRNAiMet. pnas.org This delay allows the scanning ribosome more time to bypass inhibitory downstream uORFs and instead reinitiate translation at the authentic start codon of the main CDS. tandfonline.compnas.org This "leaky scanning" and "delayed reinitiation" mechanism effectively switches these mRNAs from a repressed to an activated state of translation. tandfonline.comnih.gov

ATF4 is a master transcriptional regulator of the ISR, and its translational control is the archetypal example of uORF-mediated regulation. mdpi.comnih.gov The mouse ATF4 mRNA contains two critical uORFs. pnas.org

uORF1 is short and permissive, allowing ribosomes that translate it to remain associated with the mRNA and resume scanning. pnas.org

uORF2 is longer and inhibitory; in non-stressed cells, ribosomes that translate uORF1 rapidly reinitiate at uORF2, which prevents them from reaching the ATF4 CDS. pnas.org

Upon eIF2α phosphorylation, the delayed reinitiation following translation of uORF1 allows the scanning ribosome to bypass the inhibitory uORF2, leading to initiation at the ATF4 CDS and a subsequent increase in ATF4 protein levels. nih.govpnas.org ATF4 then translocates to the nucleus to activate the transcription of genes involved in amino acid metabolism, antioxidant responses, and apoptosis. mdpi.comnih.gov

CHOP, also known as GADD153, is a key transcription factor involved in mediating apoptosis during prolonged or severe stress. nih.gov While CHOP is a transcriptional target of ATF4, its mRNA is also subject to translational control via a uORF in its 5'-UTR. nih.gov This uORF is inhibitory under basal conditions. nih.gov During stress, elevated eIF2α phosphorylation facilitates a bypass of this uORF by scanning ribosomes, allowing for increased translation of the CHOP coding sequence. nih.gov This mechanism ensures that CHOP protein levels rise significantly only under substantial stress conditions, contributing to the cellular decision between adaptation and apoptosis. nih.govnih.gov

GADD34 plays a critical role in a negative feedback loop that terminates the ISR. rupress.org Its expression is induced by stress, partly through the transcriptional activity of ATF4. nih.govresearchgate.net GADD34 functions as a regulatory subunit for Protein Phosphatase 1 (PP1), targeting it to dephosphorylate eIF2α. rupress.orgpnas.org This action reverses the global translation block and allows the cell to recover. rupress.org The induction of GADD34 itself is subject to translational control, with its expression profile closely mirroring that of other stress-induced transcripts like CHOP. rupress.org This regulation ensures that the feedback mechanism is activated with a delay, allowing the initial pro-survival phase of the ISR to proceed before translation is restored. researchgate.net

TranscriptuORF-Mediated Control MechanismCellular Function
ATF4Bypass of an inhibitory uORF (uORF2) due to delayed reinitiation after translation of a permissive uORF (uORF1) under low ternary complex conditions. nih.govpnas.orgMaster transcription factor of the Integrated Stress Response, activating genes for metabolism, antioxidant defense, and apoptosis. mdpi.comnih.gov
CHOPLeaky scanning allows bypass of a single inhibitory uORF during stress, leading to increased translation. nih.govPro-apoptotic transcription factor induced during severe or prolonged stress. nih.govnih.gov
GADD34Translational control mechanisms similar to other ISR transcripts contribute to its delayed expression during stress. rupress.orgForms a complex with PP1 to dephosphorylate eIF2α, providing negative feedback to restore global protein synthesis. rupress.orgpnas.org

Beyond the canonical examples of ATF4, CHOP, and GADD34, translational control via eIF2α phosphorylation governs a broader suite of mRNAs that are critical for navigating cellular stress. These transcripts often contain uORFs that allow them to escape the global attenuation of protein synthesis.

A genome-wide analysis of mRNA translation during ER stress revealed that while the majority of transcripts are repressed, a significant cohort of key regulatory proteins is preferentially translated. nih.govnih.govciteab.com

TranscriptFunctionReference
ATF5Basic leucine (B10760876) zipper (bZIP) transcription factor involved in stress responses. jst.go.jp
C/EBPα and C/EBPβTranscription factors involved in cellular differentiation and inflammatory responses. jst.go.jp
IBTKα (Inhibitor of Bruton's tyrosine kinase alpha)Identified as a key regulator of cell fate during the UPR, with translational induction involving relief from two inhibitory uORFs. nih.govnih.gov
EPRS (Bifunctional glutamyl-prolyl tRNA synthetase)Increases the pool of charged tRNAs, preparing the cell for the resumption of translation after stress resolution. Its regulation involves uORFs with non-canonical start codons. nih.gov
BiP (Binding immunoglobulin protein)A major ER chaperone whose translation is enhanced later in the UPR, potentially facilitated by GADD34-mediated eIF2α dephosphorylation. nih.govrupress.org

Preferential Translation of Specific Messenger RNAs via Upstream Open Reading Frames (uORFs)

Downstream Transcriptional Reprogramming

Upon phosphorylation, eIF2α acts as a competitive inhibitor of its guanine nucleotide exchange factor, eIF2B, leading to a decrease in the active, GTP-bound form of eIF2. nih.gov This results in a global attenuation of cap-dependent translation, which conserves cellular resources. semanticscholar.org However, this general translational repression allows for the preferential translation of a select group of mRNAs containing upstream open reading frames (uORFs) in their 5' untranslated regions. nih.govnih.gov

The most well-characterized of these is the activating transcription factor 4 (ATF4). mdpi.comresearchgate.net Under normal conditions, ribosomes translate the uORFs in the ATF4 mRNA and dissociate before reaching the main coding sequence. nih.gov However, under stress conditions with limited active eIF2, ribosomes bypass the uORFs and initiate translation at the ATF4 start codon. nih.gov The resulting increase in ATF4 protein levels leads to a significant transcriptional reprogramming of the cell. ATF4 is a basic zipper (bZIP) transcription factor that binds to specific DNA sequences in the promoters of its target genes, known as amino acid response elements (AAREs) or C/EBP-ATF response elements (CAREs). nih.govresearchgate.net

This transcriptional program upregulates genes involved in:

Amino acid metabolism and transport: To replenish intracellular amino acid pools. mdpi.com

Antioxidant response: To combat oxidative stress. nih.govmdpi.com

ER chaperones and folding: To alleviate ER stress. mdpi.com

Pro-apoptotic factors: Such as CHOP (C/EBP homologous protein), which plays a critical role in inducing apoptosis under prolonged or severe stress. nih.govmdpi.com

Key Transcriptional Targets of ATF4 Function
CHOP (DDIT3)Pro-apoptotic transcription factor. mdpi.com
ASNS (Asparagine Synthetase)Amino acid synthesis.
SLC7A11 (xCT)Cysteine/glutamate antiporter, important for glutathione (B108866) synthesis. researchgate.net
GADD34 (PPP1R15A)Forms a complex with protein phosphatase 1 (PP1) to dephosphorylate eIF2α in a negative feedback loop. nih.gov
HMOX1 (Heme Oxygenase 1)Antioxidant enzyme. researchgate.net
TRIB3 (Tribbles Homolog 3)Modulator of various signaling pathways, including Akt.

Interplay with Other Intracellular Signaling Pathways (e.g., mTORC1, PI3K-Akt)

The eIF2α signaling pathway does not operate in isolation but is intricately connected with other major intracellular signaling networks, most notably the mTORC1 and PI3K-Akt pathways, which are central regulators of cell growth, proliferation, and metabolism. mdpi.comtandfonline.com

mTORC1: The mammalian target of rapamycin (B549165) complex 1 (mTORC1) is a key promoter of protein synthesis. wikipedia.org Under nutrient-rich conditions, mTORC1 is active and promotes translation. However, under conditions of amino acid deprivation, mTORC1 is inhibited, which contributes to the reduction in global protein synthesis. tandfonline.com There is significant crosstalk between the eIF2α and mTORC1 pathways. Inhibition of mTORC1 can lead to the activation of the eIF2α kinase GCN2, thereby inducing eIF2α phosphorylation. nih.gov This suggests a coordinated response to nutrient stress, where both pathways converge to downregulate protein synthesis and activate adaptive responses like autophagy. tandfonline.comnih.gov Conversely, some studies suggest that mTORC1 can, under certain circumstances, promote the translation of ATF4, indicating a complex and context-dependent relationship. elifesciences.org

PI3K-Akt: The phosphoinositide 3-kinase (PI3K)-Akt pathway is a major pro-survival signaling cascade that promotes cell growth and inhibits apoptosis. plos.org The interplay between the PI3K-Akt and eIF2α pathways is multifaceted. Activation of the PI3K/Akt pathway has been shown to be dependent on PTEN, a tumor suppressor, for the regulation of eIF2α phosphorylation. aacrjournals.orgresearchgate.net Some studies have shown that Akt can directly phosphorylate and activate PERK, one of the eIF2α kinases, particularly under hypoxic conditions. researchgate.netnih.gov This suggests that under certain stresses, the pro-survival Akt pathway can co-opt the ISR to promote adaptation. However, prolonged activation of the PERK-eIF2α axis can also lead to apoptosis, indicating that the outcome of this crosstalk is context-dependent. nih.gov Furthermore, chronic inhibition of MAPKs like p38 and ERK1/2, which are also involved in stress responses, can lead to the activation of alternative survival pathways, including the PI3K-Akt pathway. biorxiv.org

Signaling Pathway Interaction with eIF2α Pathway Functional Consequence
mTORC1 Inhibition of mTORC1 can activate the eIF2α kinase GCN2. nih.govCoordinated response to nutrient stress, leading to reduced protein synthesis and induction of autophagy. tandfonline.com
PI3K-Akt Akt can phosphorylate and activate the eIF2α kinase PERK. researchgate.netnih.govCan promote either cell survival or apoptosis depending on the context and duration of the stress. nih.gov

Maintenance of Cellular Homeostasis and Stress Adaptation

The primary role of eIF2α activation is to restore cellular homeostasis in the face of various stressors. nih.govnih.gov By transiently halting global protein synthesis, the cell can conserve energy and resources, reduce the load of newly synthesized proteins entering the ER, and prevent the accumulation of misfolded proteins. nih.govmdpi.com This provides the cell with a crucial window of opportunity to initiate adaptive programs.

The transcriptional reprogramming orchestrated by ATF4 is central to this adaptive response. researchgate.net The upregulation of genes involved in amino acid synthesis and transport helps to alleviate nutrient deficiencies. mdpi.com The induction of antioxidant genes, such as those involved in glutathione synthesis, helps to mitigate oxidative stress and maintain redox homeostasis. researchgate.net Furthermore, the increased expression of ER chaperones aids in the proper folding of proteins and the resolution of ER stress. mdpi.com

The formation of stress granules is another important consequence of eIF2α phosphorylation. nih.gov Stress granules are cytoplasmic foci where untranslated mRNAs are sequestered, preventing their translation and potentially protecting them from degradation. nih.gov This allows for a rapid resumption of protein synthesis once the stress is resolved.

Influence on Cell Fate Decisions (Survival vs. Apoptosis)

The activation of the eIF2α pathway represents a critical juncture in determining cell fate. The initial response is generally pro-survival, aimed at adapting to and overcoming the stressful conditions. researchgate.netnih.gov The translational attenuation and transcriptional induction of adaptive genes all contribute to cell survival. researchgate.net

However, if the stress is too severe or prolonged, the same pathway can switch to a pro-apoptotic mode. nih.govnih.gov A key player in this switch is the ATF4 target gene, CHOP. mdpi.com Under persistent stress, the sustained expression of CHOP triggers a downstream cascade of events that lead to apoptosis. nih.govmdpi.com CHOP can promote apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic members of the Bcl-2 family, leading to mitochondrial dysfunction and caspase activation. nih.govnih.gov

Therefore, the level and duration of eIF2α phosphorylation are critical determinants of cell fate. A transient and moderate activation promotes adaptation and survival, while a sustained and high level of activation can tip the balance towards apoptosis. nih.govnih.gov This dual role of the eIF2α pathway underscores its importance as a central regulator of cellular responses to stress. The decision between survival and apoptosis is also influenced by the cellular context and the interplay with other signaling pathways, such as the PI3K-Akt pathway. nih.gov For instance, the presence of the ER chaperone BiP can mitigate eIF2α phosphorylation-mediated cell death. nih.gov

Eif2alpha Activator 2: Mechanism of Action and Research Applications

General Modalities of eIF2α Activation by Chemical Compounds in Research

The phosphorylation of eIF2α is a central event in the Integrated Stress Response (ISR), a cellular signaling network activated by a variety of stress conditions. youtube.com Chemical compounds can be employed in research to activate this pathway through several distinct mechanisms.

One approach to increase the levels of phosphorylated eIF2α is to inhibit the phosphatases responsible for its dephosphorylation. The primary phosphatase complex targeting eIF2α is protein phosphatase 1 (PP1) in complex with its regulatory subunits, such as GADD34 (growth arrest and DNA damage-inducible protein 34) or CReP (constitutive repressor of eIF2α phosphorylation). By inhibiting these phosphatases, the phosphorylated state of eIF2α is prolonged, leading to a sustained downstream signaling response.

A well-known inhibitor of eIF2α dephosphorylation is salubrinal (B1681411) . nih.gov This small molecule has been shown to protect cells from endoplasmic reticulum (ER) stress-induced apoptosis by maintaining high levels of phosphorylated eIF2α. nih.gov Research using salubrinal has been instrumental in elucidating the protective roles of the ISR in various disease models. researchgate.netsciprofiles.com

A common strategy to activate eIF2α phosphorylation is to induce a cellular stress response. Various chemical compounds can trigger specific stress pathways that converge on the activation of one or more of the four known eIF2α kinases:

PERK (PKR-like endoplasmic reticulum kinase): Activated by the accumulation of unfolded or misfolded proteins in the ER. Compounds like tunicamycin (B1663573) and thapsigargin, which disrupt protein glycosylation and calcium homeostasis in the ER respectively, are potent inducers of ER stress and subsequent PERK activation. nih.gov

GCN2 (General control non-derepressible 2): Activated by amino acid deprivation. researchgate.net The compound halofuginone , an inhibitor of prolyl-tRNA synthetase, mimics amino acid starvation and leads to the activation of GCN2. nih.gov

PKR (Protein kinase R): Activated by double-stranded RNA (dsRNA), often associated with viral infections. researchgate.net Synthetic dsRNA analogs like poly(I:C) can be used to activate PKR in a research setting.

HRI (Heme-regulated inhibitor): Activated by heme deficiency, oxidative stress, or proteasome inhibition. oup.commdpi.com Arsenite is a chemical inducer of oxidative stress that can lead to HRI activation. oup.com

By inducing these specific stresses, researchers can study the role of individual eIF2α kinases and the downstream consequences of their activation.

A more direct approach involves the use of small molecules that directly bind to and activate an eIF2α kinase. This modality offers a higher degree of specificity compared to inducing a general cellular stress response. These activators can be invaluable for dissecting the specific roles of each kinase in various cellular processes. While direct activators for all four kinases are an area of active research, compounds targeting specific kinases have been identified. technologypublisher.comfao.org

EIF2alpha Activator 2 as a Modulator of eIF2α Phosphorylation

This compound is a chemical compound identified as a direct activator of the eIF2α kinase, Heme-Regulated Inhibitor (HRI). google.com Its chemical name is N-[trans-4-[4-(trifluoromethyl)phenoxy]cyclohexyl]-N′-[3-(trifluoromethyl)phenyl]-urea. By directly activating HRI, this compound leads to the phosphorylation of eIF2α, thereby initiating the downstream signaling cascade of the Integrated Stress Response.

The activation of HRI by this compound has been shown to induce the expression of downstream targets of the eIF2α pathway, such as the C/EBP homologous protein (CHOP), which is a key transcription factor involved in pro-apoptotic signaling. nih.gov This indicates that this compound effectively engages the ISR pathway.

Research Applications in In Vitro Cellular Models

The ability of this compound to specifically activate HRI makes it a valuable tool for in vitro studies aimed at understanding the physiological and pathological roles of this particular eIF2α kinase.

A primary and immediate consequence of eIF2α phosphorylation is the attenuation of global protein synthesis. portlandpress.com Activation of HRI, as induced by this compound, is therefore expected to lead to a reduction in the rate of protein synthesis. Research on HRI has demonstrated its crucial role in inhibiting both cytoplasmic and mitochondrial protein synthesis in response to cellular stress, such as iron deficiency. nih.govelifesciences.org

In a research setting, the effect of this compound on protein synthesis rates can be quantified using various in vitro assays. Methods like O-Propargyl-puromycin (OPP) labeling, which is a non-radioactive technique, allow for the measurement of nascent protein synthesis in cultured cells. caymanchem.comnih.govabcam.com By treating cells with this compound and subsequently performing an OPP-based assay, researchers can precisely measure the extent to which HRI activation impacts global translation.

The anti-proliferative activity of this compound has been demonstrated in several cancer cell lines. This effect is, at least in part, attributable to the inhibition of protein synthesis, which is essential for cell growth and division.

Cell LineIC50 (µM)
CRL-2813 (Melanoma)0.46
K562 (Leukemia)4.79
PBMC (Peripheral Blood Mononuclear Cells)10.52

Induction of Stress Response Gene Expression

This compound functions as a specific activator of the heme-regulated inhibitor (HRI) kinase, also known as eukaryotic translation initiation factor 2 alpha kinase 1 (EIF2AK1). researchgate.net Activation of HRI leads to the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α). researchgate.netnih.gov This event is a central point in the Integrated Stress Response (ISR), a cellular signaling network that allows cells to adapt to various stress conditions. aging-us.commdpi.com Phosphorylation of eIF2α reduces global protein synthesis to conserve resources but selectively enhances the translation of certain mRNAs, such as that of Activating Transcription Factor 4 (ATF4). nih.govresearcher.life

ATF4 is a key transcription factor that regulates the expression of genes involved in stress adaptation, including those related to amino acid metabolism, antioxidant responses, and apoptosis. nih.govresearcher.life Research has demonstrated that treatment of human melanoma cells with this compound leads to a measurable induction of ISR target genes. Specifically, at a concentration of 5 µM, the compound increases both the mRNA expression and protein levels of the DNA damage-inducible transcript 3 (DDIT3), also known as C/EBP homologous protein (CHOP). researchgate.net CHOP is a well-characterized downstream target of ATF4 and is a key factor in mediating apoptosis under conditions of prolonged or severe cellular stress. nih.gov This demonstrates that this compound effectively engages the HRI-eIF2α-ATF4 signaling axis to actively modulate the expression of stress response genes.

Studies on Cellular Proliferation and Viability

The activation of the Integrated Stress Response through eIF2α phosphorylation can have significant impacts on cell fate, often leading to growth arrest or programmed cell death, depending on the cellular context and the duration of the stress signal. Studies have utilized this compound to probe these effects, revealing its potent anti-proliferative activity.

The compound's effect on cell proliferation has been quantified in various cell lines, showing a degree of selectivity for cancerous cells over non-cancerous ones. For instance, this compound selectively inhibits the proliferation of CRL-2813 melanoma cells with a half-maximal inhibitory concentration (IC50) of 0.46 µM, while being significantly less potent in non-cancerous NIH3T3 fibroblasts (IC50 = 3.4 µM). researchgate.net Further studies have confirmed its anti-proliferative effects against other cancer cell lines, such as K562 (human chronic myelogenous leukemia) and peripheral blood mononuclear cells (PBMCs), with IC50 values of 4.79 µM and 10.52 µM, respectively.

To confirm that this anti-proliferative activity is mediated through its intended target, HRI, experiments were conducted using siRNA to knock down HRI expression. In CRL-2813 melanoma cells transfected with non-targeted siRNA, this compound inhibited proliferation with an IC50 of 0.66 µM. researchgate.net However, in cells where HRI was knocked down using targeted siRNA, the IC50 value increased significantly to 5 µM, demonstrating that the compound's effect on cell viability is largely dependent on the presence and activity of HRI. researchgate.net

Table 1: Anti-proliferative Activity of this compound in Various Cell Lines
Cell LineCell TypeConditionIC50 (µM)Reference
CRL-2813Melanoma (Cancer)Standard0.46 researchgate.net
NIH3T3Fibroblast (Non-cancerous)Standard3.4 researchgate.net
CRL-2813Melanoma (Cancer)Non-targeted siRNA0.66 researchgate.net
CRL-2813Melanoma (Cancer)HRI-targeted siRNA5 researchgate.net
K562Chronic Myelogenous Leukemia (Cancer)Standard4.79
PBMCPeripheral Blood Mononuclear CellsStandard10.52

Research Applications in In Vivo Preclinical Models

Based on available scientific literature, specific in vivo preclinical studies utilizing this compound have not been reported. While the broader field of Integrated Stress Response modulation has been explored in animal models using other compounds, data detailing the assessment of this compound in such systems is not present in the public domain.

Assessment of Integrated Stress Response Modulation

There are no published in vivo studies assessing the modulation of the Integrated Stress Response specifically by this compound in preclinical models.

Analysis of Translational Control in Biological Tissues

There are no published studies analyzing the effect of this compound on translational control in biological tissues within in vivo models.

Phenotypic Characterization in General Disease Models

There are no published reports on the phenotypic characterization of this compound in any in vivo disease models.

Research Methodologies for Studying Eif2alpha Activation

Assessment of eIF2α Phosphorylation Status

A primary indicator of eIF2α activation is its phosphorylation at serine 51. Several immunochemical techniques are routinely used to detect and quantify this post-translational modification.

Immunoblotting and Enzyme-Linked Immunosorbent Assays (ELISA)

Immunoblotting, or Western blotting, is a widely used technique to detect phosphorylated eIF2α (p-eIF2α). This method involves separating proteins from cell or tissue lysates by size using polyacrylamide gel electrophoresis, transferring them to a solid membrane, and then probing with antibodies specific to p-eIF2α. The use of a parallel antibody that recognizes total eIF2α allows for the normalization of p-eIF2α levels, providing a semi-quantitative measure of the proportion of phosphorylated eIF2α.

Enzyme-Linked Immunosorbent Assays (ELISAs) offer a more quantitative approach for measuring p-eIF2α. In a sandwich ELISA format, a capture antibody specific for total eIF2α is coated onto the wells of a microplate. Cell lysates are then added, and the captured eIF2α is subsequently detected using an antibody that specifically recognizes the phosphorylated form of the protein. This method allows for high-throughput analysis and provides a more precise quantification of p-eIF2α levels compared to immunoblotting.

Immunofluorescence and Advanced Microscopy Techniques

Immunofluorescence microscopy allows for the visualization of p-eIF2α within the cellular context. In this technique, cells are fixed and permeabilized, followed by incubation with a primary antibody specific for p-eIF2α. A secondary antibody conjugated to a fluorophore is then used for detection. This method provides valuable information on the subcellular localization of p-eIF2α and can be used to assess cell-to-cell variability in eIF2α phosphorylation within a population.

Advanced microscopy techniques, such as confocal and super-resolution microscopy, can provide more detailed spatial information. These methods offer higher resolution and the ability to perform three-dimensional reconstructions, enabling a more precise localization of p-eIF2α within cellular compartments and its potential co-localization with other proteins involved in the stress response.

Measurement of Global Translation Rates

Metabolic Labeling Techniques (e.g., 35S-Methionine Incorporation, SUnSET)

Metabolic labeling is a classic method for assessing global protein synthesis. The traditional approach involves incubating cells with a radiolabeled amino acid, typically 35S-methionine. nih.gov The incorporation of the radiolabel into newly synthesized proteins is then quantified, providing a direct measure of the rate of protein synthesis. nih.gov This can be done by precipitating total protein and measuring radioactivity with a scintillation counter or by separating proteins by gel electrophoresis and visualizing them by autoradiography. nih.gov

A non-radioactive alternative to this method is the Surface Sensing of Translation (SUnSET) assay. nih.govnih.govnih.gov SUnSET utilizes the aminonucleoside antibiotic puromycin (B1679871), an analog of the 3' end of aminoacyl-tRNA. nih.gov When added to cells, puromycin is incorporated into nascent polypeptide chains, leading to their premature termination and release from the ribosome. nih.gov These puromycylated peptides can then be detected by immunoblotting with an anti-puromycin antibody, with the signal intensity being proportional to the rate of global protein synthesis. nih.gov

Polysome Profiling

Polysome profiling is a powerful technique that provides a snapshot of the translational status of a cell. This method involves separating ribosomal subunits, monosomes (single ribosomes on an mRNA), and polysomes (multiple ribosomes on a single mRNA) by sucrose (B13894) density gradient centrifugation. Actively translated mRNAs are associated with polysomes, while poorly translated or untranslated mRNAs are found in the lighter fractions containing monosomes and ribosomal subunits. mdpi.com

Under conditions of eIF2α phosphorylation, a characteristic shift in the polysome profile is observed. There is a decrease in the polysome fractions and a corresponding increase in the monosome peak, reflecting a global inhibition of translation initiation. nih.govspringernature.com This technique can be combined with downstream analysis of the RNA isolated from different fractions to gain insights into the translation of specific mRNAs.

Analysis of Gene-Specific Translation

While eIF2α phosphorylation inhibits global protein synthesis, it selectively enhances the translation of certain mRNAs, a phenomenon critical for the adaptive stress response. nih.govbiorxiv.org Techniques that can dissect these gene-specific translational changes are crucial for understanding the full impact of eIF2α activation.

One of the most well-studied examples of gene-specific translational control mediated by eIF2α phosphorylation is the upregulation of Activating Transcription Factor 4 (ATF4). The mRNA encoding ATF4 contains upstream open reading frames (uORFs) in its 5' untranslated region that regulate its translation. nih.govashpublications.org Under normal conditions, these uORFs lead to inefficient translation of the main ATF4 coding sequence. nih.gov However, upon eIF2α phosphorylation and the resulting decrease in the availability of the eIF2-GTP-tRNAiMet ternary complex, ribosomes are more likely to bypass the inhibitory uORFs and initiate translation at the ATF4 start codon, leading to increased ATF4 protein synthesis. nih.govnih.govashpublications.org

Ribosome Profiling: This high-throughput sequencing-based technique provides a genome-wide snapshot of translation at single-nucleotide resolution. It involves treating cells with an inhibitor of translation elongation to "freeze" ribosomes on the mRNAs they are translating. The ribosome-protected mRNA fragments (footprints) are then isolated, sequenced, and mapped to the transcriptome. The density of ribosome footprints on a particular mRNA provides a quantitative measure of its translation rate. Ribosome profiling has been instrumental in identifying mRNAs that are selectively translated during the integrated stress response and in elucidating the role of uORFs in this process. nih.govashpublications.orgnih.gov

Translating Ribosome Affinity Purification (TRAP): TRAP is a method used to isolate ribosome-bound mRNAs from specific cell types within a complex tissue or from a mixed cell population. nih.govspringernature.com This technique involves the expression of an epitope-tagged ribosomal protein in the cells of interest. springernature.com These tagged ribosomes, along with their associated mRNAs, can then be affinity-purified from cell lysates. springernature.comillumina.comnih.gov The isolated mRNAs can be subsequently analyzed by quantitative PCR or high-throughput sequencing (TRAP-Seq) to determine the translatome of the target cell population. nih.govrna-seqblog.commit.educreative-biolabs.com This approach is particularly valuable for studying the cell-type-specific translational responses to eIF2α activation in vivo. nih.gov

Reporter Gene Assays (e.g., Luciferase Constructs with uORFs)

Reporter gene assays are a powerful tool for monitoring the translational reprogramming that occurs upon eIF2α phosphorylation. These assays typically employ luciferase reporter constructs engineered to include the 5' untranslated regions (5' UTRs) of stress-responsive genes, such as Activating Transcription Factor 4 (ATF4) or certain Hox genes. nih.govnih.gov These 5' UTRs contain upstream open reading frames (uORFs) that regulate the translation of the main coding sequence. nih.gov

Under normal, non-stressed conditions, ribosomes initiate translation at the uORF and terminate before reaching the main open reading frame (ORF), thus repressing the expression of the downstream reporter gene (e.g., luciferase). nih.gov When cells are exposed to stress, eIF2α is phosphorylated. This reduces the availability of the eIF2-GTP-Met-tRNAi ternary complex required for initiation. nih.gov After translating the first uORF, the scanning 40S ribosomal subunit has a reduced probability of reacquiring a new ternary complex in time to initiate at a subsequent inhibitory uORF. This delay allows the ribosome to bypass the inhibitory uORF and instead initiate translation at the main ORF, leading to the production of the luciferase protein. nih.gov The resulting increase in luminescence provides a quantitative measure of ISR activation.

Mutational studies, where the start codon of the uORF is altered, are often used to confirm the uORF's inhibitory role. Eliminating the uORF's start codon typically leads to a significant derepression of luciferase expression, demonstrating the uORF's function in translational control. nih.gov

Reporter ConstructuORF StatusConditionRelative Luciferase Expression ChangeReference
Hoxa11-luciferaseWild-TypeNormalBaseline nih.gov
Hoxa11-luciferaseMutated uAUGNormal>2-fold increase nih.gov
Hoxa1-luciferaseWild-TypeNormalBaseline nih.gov
Hoxa1-luciferaseMutated uAUGNormalModest increase nih.gov

Ribosome Profiling

Ribosome profiling, or Ribo-Seq, is a high-throughput sequencing technique that provides a "snapshot" of all the ribosomes actively translating mRNAs in a cell at a specific moment. illumina.comcd-genomics.com This method is based on the deep sequencing of ribosome-protected mRNA fragments. illumina.com The general workflow involves treating cell lysates with nucleases to degrade mRNA regions not protected by ribosomes. The resulting ~30-nucleotide "footprints" are isolated, converted to a cDNA library, and sequenced. These sequences are then mapped back to the transcriptome to reveal the precise location and density of ribosomes on each mRNA. cd-genomics.com

In the context of eIF2α activation, ribosome profiling has been revolutionary. It allows for a global view of translational changes, confirming the widespread repression of protein synthesis while simultaneously identifying the specific mRNAs that are preferentially translated during the ISR. nih.gov Studies using Ribo-Seq have shown that upon robust eIF2α phosphorylation, translation is suppressed for most mRNAs, with the exception of a select group of transcripts, many of which contain uORFs, such as ATF4. nih.govnih.gov This technique can quantify the change in ribosome density on individual transcripts, providing a measure of translational efficiency and uncovering novel targets of ISR-mediated translational control. nih.govbiorxiv.org

ConditionTechniqueKey FindingExamples of Upregulated TranscriptsReference
Erythroblasts treated with Tunicamycin (B1663573) (induces eIF2α phosphorylation)Ribosome Profiling (Ribo-Seq)Increased ribosome density on 147 transcripts (FDR 1%).Atf4, Tis7/Ifrd1, Pnrc2, Gtf2h, Mbd3, JunB, Kmt2e nih.govbiorxiv.org
Fission yeast under amino acid starvation (activates Gcn2)Ribosome Profiling (Ribo-Seq)Identified a novel transcription factor regulated by uORFs.fil1 nih.gov

Quantification of Downstream Transcript and Protein Expression

Following the activation of eIF2α and the preferential translation of transcription factors like ATF4, a downstream transcriptional program is initiated. Quantifying the products of this program at both the mRNA and protein level is crucial for understanding the cellular response to stress.

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) for mRNA Levels (e.g., ATF4, CHOP)

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a sensitive and widely used technique to measure the abundance of specific mRNA transcripts. In the study of the ISR, qRT-PCR is commonly used to quantify the mRNA levels of ATF4 and its key transcriptional targets, such as C/EBP homologous protein (CHOP), also known as DDIT3. researchgate.netresearchgate.net

While ATF4 translation is induced by eIF2α phosphorylation, ATF4 itself is a transcription factor that can also upregulate its own mRNA levels in a feed-forward loop. researchgate.net More significantly, ATF4 activates the transcription of a suite of genes involved in resolving stress, including CHOP. nih.gov Therefore, measuring the induction of ATF4 and CHOP mRNA by qRT-PCR serves as a reliable indicator of a productive downstream ISR. nih.govresearchgate.net

Cell TypeStress InducerTime PointTarget mRNAFold Induction (approx.)Reference
Mouse Embryonic Fibroblasts (MEFs)ER Stress6 hoursATF43-fold researchgate.net
Mouse Embryonic Fibroblasts (MEFs)ER Stress6 hoursCHOPSharp increase researchgate.net
PC12 cellsCapsaicin (500 µM)Not specifiedATF44-fold researchgate.net
PC12 cellsCapsaicin (500 µM)Not specifiedCHOP2-fold researchgate.net

Western Blotting for Protein Levels

Western blotting is an indispensable technique for detecting and quantifying specific proteins from cell or tissue extracts. To study the ISR, Western blotting is applied in two principal ways. First, it is used to directly measure the activation state of eIF2α by using an antibody specific to the phosphorylated form of the protein (at Serine 51). nih.govresearchgate.net This is often presented as a ratio of phosphorylated eIF2α to total eIF2α to account for any differences in protein loading. nih.gov An increase in this ratio is the hallmark of ISR activation. biocompare.com

Second, Western blotting is used to confirm that the transcriptional upregulation of ISR target genes, such as ATF4 and CHOP, results in increased protein synthesis. nih.govnih.gov This is a critical step, as it verifies that the cellular response has progressed from transcriptional to translational changes, leading to the production of the effector proteins that carry out the functions of the ISR. researchgate.net

Analysis TargetCell Type / ModelTreatmentObservationReference
Phospho-eIF2α (p-eIF2α)mIMCD3 cellsUrea (250-400 mM)Concentration-dependent increase in p-eIF2α. nih.gov
ATF4 ProteinHuman Brain (AD vs Control)Alzheimer's Disease (AD)1.9-fold increase in cortical ATF4 levels in AD, correlating with p-eIF2α levels. nih.gov
CHOP ProteinHepa1-6 cellsTunicamycin (ER stress)Substantial increase in CHOP protein. nih.gov
ATF4 and CHOP ProteinsOV81 cellsThapsigargin (Tg)Increased expression of ATF4 and CHOP. nih.gov

Global Transcriptional Profiling (e.g., Microarray, RNA-Seq)

To gain a comprehensive, unbiased view of the transcriptional changes elicited by the ISR, researchers employ global profiling techniques like DNA microarrays and RNA sequencing (RNA-Seq). mdpi.com Unlike qRT-PCR, which targets a few specific genes, these methods assess the expression levels of thousands of genes simultaneously, providing a transcriptome-wide perspective on the cellular response to eIF2α activation. nih.gov

RNA-Seq, the current standard, involves converting cellular RNA into a library of cDNA fragments, which are then sequenced using next-generation sequencing platforms. The resulting sequence reads are aligned to a reference genome to quantify the expression level of every gene. By comparing the transcriptomes of stressed versus unstressed cells, researchers can identify entire gene networks and biological pathways that are regulated by the ISR. This approach has been instrumental in defining the broad scope of the ISR, linking it to processes such as amino acid metabolism, redox balance, and autophagy. nih.govnih.gov

TechniqueCell ModelConditionKey Upregulated Genes/Pathways IdentifiedReference
MicroarrayHCT116 cellseRF3a depletion (activates ATF4 response)ATF4, ASNS, REDD1, TRIB3, CHOP oup.com
RNA-SeqRice Seedling RootsCold StressIdentified molecular mechanisms and genes underlying cold tolerance. mdpi.com
Polysome-RNA-SeqMouse Embryonic Fibroblasts (MEFs)Reduced eIF2B activity (s-ISR)Catalogued transcriptome-wide alterations in mRNA levels and polysome association. nih.gov

Genetic Perturbation Techniques

Genetic perturbation techniques are essential for establishing causal relationships between specific genes and the biological processes they regulate. In the study of the eIF2α pathway, methods like CRISPR/Cas9-mediated gene knockout and RNA interference (RNAi) using small interfering RNAs (siRNAs) are used to dissect the roles of individual pathway components. scbt.com

By specifically deleting or silencing a gene—such as one of the four eIF2α kinases (PERK, GCN2, PKR, HRI), eIF2α itself (by mutating the Serine 51 phosphorylation site), or downstream effectors like ATF4 and CHOP—researchers can determine the necessity of that component for a given stress response. nih.govnih.gov For example, studies in knockout mouse embryonic fibroblasts (MEFs) have shown that the induction of certain autophagy genes in response to amino acid starvation is abolished in the absence of ATF4 or CHOP, definitively placing these transcription factors as critical regulators of the process. nih.gov Similarly, knocking out a specific kinase and observing a lack of eIF2α phosphorylation in response to a particular stress can identify that kinase as the primary sensor for that stress. nih.gov

Gene PerturbedModel SystemTechniquePhenotype/FindingReference
CHOPMouse Embryonic Fibroblasts (MEFs)Gene KnockoutAbolished the inducibility of p62 mRNA following leucine (B10760876) starvation. nih.gov
ATF4Mouse Embryonic Fibroblasts (MEFs)Gene KnockoutPrevented the degradation of XIAP protein during ER stress. researchgate.net
eIF2α (S51A mutation)Mouse ModelGene Knock-inInhibits all eIF2α phosphorylation; mice have reduced β-cell mass and die from hypoglycemia. nih.gov
TLR4 / TRIFPeritoneal MacrophagesGene KnockoutSuppression of CHOP by LPS pre-treatment was absent in Tlr4-/- and Trif-/- macrophages. nih.gov

Kinase Knockout and Knockdown Models

A primary strategy to elucidate the function of the four known eIF2α kinases—PKR, PERK, GCN2, and HRI—involves the use of knockout (KO) and knockdown models. researchgate.netnih.gov These models are instrumental in identifying which kinase is responsible for eIF2α phosphorylation in response to specific stressors and in understanding the long-term physiological roles of each kinase.

Knockout Models: Gene knockout models, particularly in mice, provide systemic or tissue-specific insights into the function of eIF2α kinases. For example, studies using GCN2 knockout (GCN2 KO) mice have been crucial in exploring the role of this kinase in response to amino acid deprivation and its connection to cardiac immune responses. researchgate.net Similarly, forebrain-specific PERK knockout mice have been crossed with Alzheimer's disease (AD) mouse models to demonstrate that PERK ablation can prevent eIF2α phosphorylation and associated memory impairments. frontiersin.org The development of quadruple eIF2α kinase knockout mouse embryonic fibroblasts (4KO MEFs) offers a powerful in vitro system. researchgate.net These cells lack all four kinases, providing a null background to study the specific effects of reintroducing individual kinases and their responses to various stressors. researchgate.netresearcher.life

Knockdown Models: RNA interference (RNAi) or siRNA-mediated knockdown offers a more transient and often more rapid method to reduce the expression of a specific kinase. This approach is widely used in cell culture to dissect kinase-specific pathways. For instance, selective knockdown of eIF2A (a related factor, not an eIF2α kinase) in cellular systems has been shown to inhibit the translation of specific mRNAs that use alternative initiation mechanisms, particularly under stress conditions. nih.govmerckmillipore.com In the context of viral infections, knockdown of individual eIF2α kinases like PERK, PKR, and GCN2 in cell lines has helped to clarify their distinct roles in modulating viral replication and the host cell's stress response. researcher.life

Table 1: Examples of Kinase Knockout/Knockdown Models and Key Findings
Model SystemTargeted Kinase/GenePrimary Application/Stress StudiedKey FindingReference
Mouse Embryonic Fibroblasts (MEFs)Quadruple Kinase KO (PKR, PERK, GCN2, HRI)General stress response, validation of kinase activatorsProvides a null background to study individual kinase function upon re-expression. researchgate.net
Mouse ModelGCN2 KODownhill running exercise, amino acid starvationGCN2 deficiency can be beneficial for the heart and is involved in regulating cardiac immune responses. researchgate.net
Mouse ModelForebrain-specific PERK KOAlzheimer's Disease (APP/PS1 model)PERK ablation prevents hippocampal eIF2α phosphorylation and rescues memory deficits. frontiersin.org
Human Cell LinesPKR, PERK, GCN2 Knockdown (siRNA)Vesicular Stomatitis Virus (VSV) infectionPERK inhibits viral replication, while PKR and GCN2 favor it at late stages. researcher.life

Non-phosphorylatable eIF2α Mutants (e.g., S51A)

To specifically study the consequences of eIF2α phosphorylation, researchers have developed "knock-in" models where the critical serine-51 (S51) residue is mutated to a non-phosphorylatable alanine (B10760859) (A). This S51A mutation renders eIF2α resistant to phosphorylation by all four upstream kinases, effectively uncoupling the ISR from its initiating stressors.

The most common model is the heterozygous eIF2α+/S51A mouse, as homozygous (eIF2αA/A) mice are not viable. nih.gov These heterozygous mice exhibit a roughly 50% reduction in basal eIF2α phosphorylation and are invaluable for studying the physiological roles of this phosphorylation event. nih.gov For example, research using eIF2α+/S51A mice has directly demonstrated that eIF2α phosphorylation is a key regulator of thermal pain sensitivity, but not mechanical sensitivity. nih.gov These mice show reduced sensitivity to noxious heat and diminished inflammatory pain. nih.gov

In cell culture, mouse embryonic fibroblasts (MEFs) derived from homozygous eIF2αA/A embryos (which can be maintained in culture) are a crucial tool. nih.gov When compared to wild-type (eIF2αS/S) MEFs, the eIF2αA/A cells allow for direct assessment of the role of eIF2α phosphorylation in cellular survival under stress. Studies have shown that eIF2αA/A MEFs are significantly more susceptible to apoptosis induced by heat stress, demonstrating the protective role of the ISR's translational attenuation. nih.gov Furthermore, expressing the S51A mutant in various cell lines has been used to confirm that the downregulation of specific proteins, such as HIF-1α by proteasome inhibitors, is dependent on eIF2α phosphorylation. nih.gov

Table 2: Research Findings Using Non-phosphorylatable eIF2α S51A Mutants
Model SystemGenotypePhenotype/FindingReference
Knock-in MouseeIF2α+/S51A~50% reduction in basal eIF2α phosphorylation; reduced sensitivity to noxious heat and inflammatory pain. nih.gov
Mouse Embryonic Fibroblasts (MEFs)eIF2αA/AIncreased susceptibility to apoptosis following heat stress compared to wild-type (eIF2αS/S) cells. nih.gov
5xFAD Mouse Model of ADeIF2αS51A knock-inDid not alter amyloid-β pathology or processing in this specific Alzheimer's disease model. researchgate.net
In vitro Kinase AssaysRecombinant GST-eIF2α-S51AServes as a negative control, demonstrating that PKR specifically phosphorylates the Ser51 residue. nih.gov

Conditional and Inducible Systems for Pathway Modulation

Conditional and inducible systems provide temporal and spatial control over the eIF2α signaling pathway, allowing researchers to activate or inhibit the pathway at specific times or in specific tissues. These tools are crucial for distinguishing between the developmental effects and the acute, ongoing requirements of eIF2α signaling.

Chemically-Inducible Systems: One powerful approach involves the use of engineered kinases that can be activated by a specific, otherwise inert, small molecule. The Fv2E-PERK system is a prime example. molbiolcell.org In this system, the kinase domain of PERK is fused to a modified domain that allows for forced dimerization and activation upon the addition of the ligand AP20187. Expressing this construct in cells, including those with the S51A mutation, enables researchers to activate PERK signaling independently of ER stress and to dissect the downstream consequences, such as the specific effects on translation and transcription. molbiolcell.org

Pharmacological Modulators: A growing number of small molecules can be used to conditionally modulate the pathway. These compounds can either inhibit kinases or affect the dephosphorylation of eIF2α.

Inhibitors: Kinase inhibitors like GSK2606414 and GSK2656157 are highly selective for PERK and can be used to block its activity, thereby preventing eIF2α phosphorylation in response to ER stress. researchgate.net The Integrated Stress Response InhiBitor (ISRIB) works downstream of phosphorylation, acting as a direct activator of the eIF2B complex, making it resistant to the inhibitory effects of phosphorylated eIF2α and thus restoring protein synthesis even when eIF2α is phosphorylated. shu.ac.uk

Activators/Sustainers: Conversely, compounds like Guanabenz can prolong the phosphorylated state of eIF2α. It selectively inhibits a regulatory subunit (GADD34) of the phosphatase complex responsible for dephosphorylating eIF2α, thereby sustaining the stress response. nih.govresearchgate.net Using Guanabenz, studies have shown that prolonging eIF2α phosphorylation can significantly improve cell survival under heat stress. nih.gov

These inducible and conditional methods are vital for understanding the dynamics of the ISR, allowing for precise manipulation that is not possible with static genetic models alone.

Role of Eif2alpha Activator 2 in Preclinical Disease Models and Biological Processes

Neurodegenerative Disease Models

Persistent phosphorylation of eIF2α is a pathological hallmark observed in several neurodegenerative disorders. nih.govualberta.caoup.com This sustained state of translational repression is linked to synaptic dysfunction, neuronal loss, and cognitive decline. oup.comnih.govsciencedaily.com Consequently, research in this area has largely focused on the therapeutic potential of inhibiting eIF2α phosphorylation or its downstream effects to restore protein synthesis and alleviate disease phenotypes. The role of an activator, such as EIF2alpha Activator 2, is therefore primarily understood through the lens of these contrasting studies, which suggest that its activity would likely exacerbate neurodegenerative pathologies.

In the context of Alzheimer's disease (AD), a significant body of evidence points to the detrimental effects of elevated eIF2α phosphorylation. Studies have shown that the brains of AD patients and various transgenic mouse models, including the APP/PS1 model, exhibit increased levels of phosphorylated eIF2α. nih.govsciencedaily.comnih.gov This increase is associated with the shutdown of general protein synthesis, which is essential for synaptic plasticity and memory formation. sciencedaily.comnih.gov

Research using APP/PS1 mice has demonstrated that reducing eIF2α phosphorylation can be beneficial. Genetic deletion of eIF2α kinases, such as PERK and GCN2, has been shown to prevent deficits in protein synthesis, synaptic plasticity, and spatial memory in these models. nih.govpsu.eduresearchgate.net For instance, ablating PERK in APP/PS1 mice restored hippocampal eIF2α phosphorylation to normal levels and rescued memory impairments. nih.govnih.gov Similarly, knocking out GCN2 also prevented synaptic and memory deficits in AD model mice. nih.govnih.govpsu.edu These findings strongly suggest that the activation of eIF2α phosphorylation is a pathogenic mechanism in AD. Therefore, a compound like this compound, which promotes this phosphorylation, would be expected to have a negative impact on Alzheimer's-related pathology.

Prion diseases are another class of neurodegenerative disorders where the accumulation of misfolded proteins triggers a strong unfolded protein response (UPR), leading to sustained phosphorylation of eIF2α. ualberta.canih.gov In mouse models of prion disease, this persistent translational repression is a direct cause of synaptic failure, neuronal loss, and disease progression. ualberta.canih.gov

Studies have shown that restoring protein synthesis by reducing the levels of phosphorylated eIF2α is neuroprotective. nih.gov This has been achieved by overexpressing GADD34, a specific phosphatase for phosphorylated eIF2α, which resulted in the rescue of synaptic deficits, prevention of neuronal loss, and a significant increase in the survival of prion-infected mice. nih.gov Conversely, treatment with salubrinal (B1681411), an inhibitor of eIF2α dephosphorylation, exacerbated neurotoxicity and shortened survival times. nih.gov This highlights that the phosphorylation of eIF2α is a key driver of neurodegeneration in prion disease. Activating this pathway with this compound would therefore be predicted to accelerate the disease process.

Vanishing White Matter (VWM) disease is a fatal genetic leukodystrophy caused by mutations in the genes encoding the five subunits of the eIF2B complex. nih.govinnoserlaboratories.comresearchgate.net The eIF2B complex is the guanine (B1146940) nucleotide exchange factor for eIF2 and is essential for initiating protein synthesis. nih.govnih.gov The phosphorylation of eIF2α converts eIF2 from a substrate into a competitive inhibitor of eIF2B, thus halting translation. nih.govnih.gov VWM-causing mutations in eIF2B reduce its activity, making cells, particularly in the brain's white matter, hypersensitive to stress and the effects of eIF2α phosphorylation. nih.govelifesciences.org

The pathology of VWM is linked to a chronic activation of the integrated stress response (ISR), of which eIF2α phosphorylation is a central component. nih.govelifesciences.org Mouse models with VWM mutations recapitulate key features of the human disease, including motor impairments and myelin loss, which are preceded by persistent ISR induction. innoserlaboratories.comelifesciences.org Therapeutic strategies have focused on boosting the function of the mutated eIF2B complex. An eIF2B activator has been shown to prevent neurological defects in a mouse model of VWM by blunting the chronic stress response. elifesciences.org Given that the disease mechanism involves heightened sensitivity to the inhibitory effects of eIF2α phosphorylation, a compound like this compound would be expected to worsen the condition by further suppressing the already compromised eIF2B activity.

The mechanism of neurodegeneration linked to eIF2α phosphorylation revolves around the concept of translational control as part of the ISR. nih.gov When faced with cellular stress, such as the accumulation of misfolded proteins in neurodegenerative diseases, kinases phosphorylate eIF2α. nih.govnih.gov This leads to two main outcomes: a decrease in global protein synthesis to conserve energy, and the preferential translation of specific mRNAs, like that of the transcription factor ATF4. ualberta.canih.govacs.org

While this response is initially protective, its chronic activation becomes maladaptive. nih.gov The sustained shutdown of protein synthesis impairs essential neuronal functions, including synaptic plasticity, which is the molecular basis for learning and memory. sciencedaily.comnih.gov Neuroprotection in various disease models has been consistently achieved by intervening in this pathway to restore translation rates. oup.comnih.gov This can be done by inhibiting the kinases that phosphorylate eIF2α (e.g., PERK) or by enhancing the activity of the eIF2B complex, which is inhibited by phosphorylated eIF2α. nih.govelifesciences.org The central role of sustained translational repression in driving neurotoxicity indicates that further promoting this state with an eIF2α activator would be detrimental rather than neuroprotective.

Cancer Research Models

In contrast to neurodegenerative diseases, where activation of the eIF2α phosphorylation pathway is often pathogenic, in cancer research, inducing this pathway is explored as a potential anti-neoplastic strategy. Dysregulation of protein synthesis is a hallmark of cancer, enabling uncontrolled proliferation. nih.gov Targeting this fundamental process represents a therapeutic opportunity. nih.govnih.gov Inducing eIF2α phosphorylation can curb global protein synthesis, which is detrimental to the survival of rapidly dividing cancer cells. nih.gov

This compound has been shown to exhibit anti-proliferative activity in specific cancer cell lines. medchemexpress.comimmunomart.com Research indicates that this compound is a potent activator of eIF2α phosphorylation. medchemexpress.com Its effects have been quantified in cell proliferation assays, demonstrating its ability to inhibit the growth of certain cancer cells.

For example, this compound was found to have an IC₅₀ value of 0.46 µM in SRB cell proliferation assays. medchemexpress.com More specific data shows its activity against K562 (a chronic myelogenous leukemia cell line) and peripheral blood mononuclear cells (PBMCs), with IC₅₀ values of 4.79 µM and 10.52 µM, respectively. medchemexpress.com This suggests that by activating eIF2α phosphorylation, this compound can effectively reduce the viability of these cancer cells. This approach aligns with broader findings that increasing eIF2α phosphorylation can interfere with DNA repair processes and negatively affect cancer cell survival, potentially enhancing the efficacy of standard chemotherapeutics. nih.gov

Interactive Data Table: Anti-proliferative Activity of this compound

This table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) of this compound in different cell lines.

Cell Line Cell Type IC₅₀ (µM) Citation
K562 Chronic Myelogenous Leukemia 4.79 medchemexpress.com
PBMC Peripheral Blood Mononuclear Cells 10.52 medchemexpress.com

Table of Compounds

Modulation of Tumor Growth in Xenograft Models

Preclinical studies using xenograft models have been crucial in evaluating the in vivo antitumor potential of novel therapeutic agents. While direct xenograft studies on this compound (CAS 1501618-04-7) are not extensively detailed in published literature, significant findings have been reported for a closely related and structurally similar compound from the same chemical series of 1-((1,4-trans)-4-aryloxycyclohexyl)-3-arylurea activators of the Heme-Regulated Inhibitor (HRI).

A key study investigated the antitumor activity of compound 3r , an analog described as 1-((1,4-trans)-4-(4-trifluoromethyl)phenoxy)cyclohexyl-3-(3-cyano,5-trifluoromethyl)phenylurea. This compound demonstrated significant anti-tumor activity in a preclinical setting. The study reported that this HRI activator showed remarkable in vivo stability and was able to inhibit tumor growth at non-toxic doses. This suggests that the pharmacological activation of the HRI-eIF2α pathway by this class of compounds is a viable strategy for modulating tumor progression in vivo. The findings from this analog provide a strong rationale for the potential efficacy of this compound in similar models.

Table 1: Antitumor Activity of a 1-((1,4-trans)-4-aryloxycyclohexyl)-3-arylurea Analog (Compound 3r) in a Xenograft Model
CompoundModel SystemKey FindingReference
1-((1,4-trans)-4-(4-trifluoromethyl)phenoxy)cyclohexyl-3-(3-cyano,5-trifluoromethyl)phenylurea (Analog of this compound)Mouse XenograftInhibited tumor growth at non-toxic doses and demonstrated high in vivo stability.

Context-Dependent Role of the Integrated Stress Response in Cancer Pathogenesis

This compound functions by initiating the Integrated Stress Response (ISR), a fundamental cellular signaling network. The ISR is activated by a family of four kinases—HRI, PERK, GCN2, and PKR—that respond to distinct cellular stresses and converge on the phosphorylation of the alpha subunit of the eukaryotic translation initiation factor 2 (eIF2α). This compound is a specific activator of HRI.

The role of the ISR in cancer is complex and highly context-dependent, acting as a double-edged sword that can either suppress or promote tumor progression.

Antitumorigenic Role: In some contexts, sustained activation of the ISR can be detrimental to cancer cells. By causing a general shutdown of protein synthesis, the ISR can limit the production of proteins essential for rapid proliferation. Furthermore, the preferential translation of specific stress-related transcripts, such as Activating Transcription Factor 4 (ATF4), can lead to the expression of pro-apoptotic genes like CHOP (C/EBP Homologous Protein). Therefore, pharmacological activation of the ISR via compounds like this compound can push cancer cells past an adaptive threshold, leading to cell cycle arrest and apoptosis. The selective inhibition of proliferation in cancer cells over non-cancerous cells by HRI activators supports this antitumorigenic role.

Pro-tumorigenic Role: Conversely, cancer cells can hijack the ISR to promote their survival under the harsh conditions of the tumor microenvironment, which is often characterized by hypoxia, nutrient deprivation, and oxidative stress. The ISR allows cancer cells to adapt to these stresses by upregulating genes involved in amino acid metabolism, antioxidant responses, and autophagy. This adaptive response can enhance cell survival, promote dormancy, and contribute to resistance against chemotherapy and radiation.

Therefore, the therapeutic strategy of using an ISR activator like this compound is based on the premise that cancer cells, already operating under a high level of basal stress, are more vulnerable to further ISR activation than normal cells. Hyper-activation of this pathway is intended to overwhelm the adaptive capacity of the tumor cells, thereby inducing cell death.

Metabolic Disorder Models

Specific preclinical studies investigating the effects of this compound in models of metabolic disorders such as diabetes or obesity have not been reported in the available scientific literature. However, the eIF2α signaling pathway, which this compound activates, is known to be a critical regulator of metabolic homeostasis. The ISR kinase GCN2, for example, is a key sensor of amino acid availability, while PERK is involved in the metabolic response to high-fat diets and the development of insulin resistance. Therefore, while no direct evidence exists for this compound, the pathway it modulates is deeply intertwined with metabolic regulation.

Inflammatory and Immune Response Models

There is currently no specific research available from preclinical models detailing the role of this compound in inflammation or immune responses. The broader ISR pathway has been implicated in modulating immune cell function and inflammatory signaling. For instance, the kinase PKR is famously activated by viral dsRNA and plays a key role in the innate immune response. The ISR can influence the production of cytokines and regulate the survival and activation of various immune cells. However, the specific impact of HRI activation by this compound in inflammatory or immune models remains an area for future investigation.

Autophagy Regulation in Various Cellular Contexts

While direct studies on the effect of this compound on autophagy are not present in the current literature, the activation of eIF2α phosphorylation is a well-established trigger for autophagy. The ISR, particularly through the PERK-eIF2α-ATF4 axis, transcriptionally upregulates a suite of genes essential for the formation and function of the autophagosome. This process allows cells to degrade and recycle damaged organelles and proteins to survive periods of stress. Given that this compound induces eIF2α phosphorylation, it is mechanistically plausible that it would also induce autophagy as a downstream consequence of HRI activation. This hypothesis, however, requires direct experimental validation.

Modulation of Cellular Redox Homeostasis

The impact of this compound on cellular redox homeostasis has not been specifically documented. The ISR plays a crucial role in the cellular response to oxidative stress and the maintenance of redox balance. Activation of the eIF2α-ATF4 pathway leads to the increased expression of genes involved in antioxidant defense, including those for glutathione (B108866) biosynthesis and amino acid transport necessary to produce this key antioxidant. HRI, the target of this compound, can be activated by oxidative stress. Therefore, it is conceivable that this compound could modulate redox homeostasis by activating this adaptive pathway, but specific preclinical data is lacking.

Impact on Mitochondrial Function and Dynamics

There are no specific studies reporting the effects of this compound on mitochondrial function or dynamics. The ISR is known to be activated in response to mitochondrial stress. Mitochondrial dysfunction can lead to the generation of reactive oxygen species (ROS) and other signals that activate eIF2α kinases, including HRI. This response helps to restore homeostasis by reducing the load on the mitochondrial protein import and folding machinery and by activating adaptive transcriptional programs. While a clear link exists between the ISR and mitochondrial health, the direct consequences of pharmacological HRI activation by this compound on mitochondrial processes have not been experimentally determined.

Influence on Cell Cycle Progression

Activation of the eukaryotic translation initiation factor 2 alpha (eIF2α) pathway serves as a critical checkpoint in cell cycle progression, primarily by inducing arrest at the G1 and G2/M phases. The antiproliferative activity of this compound is linked to its ability to induce eIF2α phosphorylation, which in turn modulates the translation of key cell cycle regulators medchemexpress.comimmunomart.com. This process is a component of the broader integrated stress response (ISR), which halts cell proliferation to allow for cellular repair or to initiate apoptosis under conditions of irrecoverable stress nih.govresearchgate.net.

Phosphorylation of eIF2α leads to a global reduction in protein synthesis but selectively enhances the translation of certain mRNAs, such as that for the activating transcription factor 4 (ATF4) researchgate.netqiagen.com. This shift in the cellular translational landscape directly impacts the abundance of proteins essential for cell cycle progression.

A primary mechanism by which eIF2α phosphorylation influences the cell cycle is through the suppression of cyclin D1 translation nih.govmolbiolcell.orgnih.gov. Cyclin D1 is a crucial regulatory protein required for progression through the G1 phase of the cell cycle nih.gov. In response to various cellular stresses, such as the accumulation of unfolded proteins in the endoplasmic reticulum (ER), kinases like PKR-like ER kinase (PERK) and General Control Nonderepressible-2 (GCN2) phosphorylate eIF2α nih.govmolbiolcell.orgnih.gov. This phosphorylation event is a key effector that links ER stress to cell cycle control, leading to a G1 arrest researchgate.net. Studies have shown that in the absence of PERK, GCN2 can compensate to ensure eIF2α phosphorylation and subsequent G1 arrest, highlighting the robustness of this regulatory pathway molbiolcell.orgnih.gov. Fibroblasts with a non-phosphorylatable form of eIF2α (eIF2α S51A) fail to arrest in the G1 phase during ER stress, confirming the necessity of this phosphorylation event for cyclin D1 regulation molbiolcell.org.

Beyond the G1 checkpoint, eIF2α phosphorylation is also implicated in G2/M phase arrest. Research indicates that ER stress can induce cell cycle arrest at the G2/M phase by reducing the levels of cyclin B1 mdpi.com. This arrest is critically dependent on the eIF2α phosphorylation signaling pathway mdpi.com. The induction of Growth Arrest and DNA Damage-inducible protein α (GADD45α) has been identified as a key downstream event. In the absence of eIF2α phosphorylation, ER stress fails to induce G2/M arrest mdpi.com. The kinase responsible for eIF2α phosphorylation during mitosis is thought to be the protein kinase R (PKR) nih.gov.

The table below summarizes the research findings on the key molecular events associated with eIF2α-mediated influence on cell cycle progression.

Cell Cycle PhaseKey Molecular EventMediating Kinase(s)Key Downstream Effector(s)Outcome
G1 Phase Repression of protein translationPERK, GCN2Cyclin D1G1 Arrest
G2/M Phase Reduction in protein levelsPERK, PKRCyclin B1, GADD45αG2/M Arrest

Future Directions and Open Questions in Eif2alpha Activator Research

Elucidating Specificity and Selectivity Profiles of EIF2alpha Activator 2

A critical area of ongoing and future research is the comprehensive characterization of the specificity and selectivity of this compound. Initial studies have shown that related N,N′-diarylurea compounds directly activate HRI, leading to eIF2α phosphorylation, without significantly affecting other eIF2α kinases like PERK, PKR, or GCN2. nih.govresearchgate.net This specificity has been supported by experiments where the knockdown of HRI, but not other kinases, diminishes the compound's activity. researchgate.net

A key distinguishing feature of these HRI activators is their ability to induce the ISR without causing the oxidative stress that characterizes other HRI-activating stimuli such as arsenite. nih.gov This suggests a more direct and selective mechanism of action. However, the precise molecular interactions remain an open question. Future investigations should focus on:

Kinome-wide Profiling: Unbiased, kinome-wide screening is necessary to determine if this compound has off-target effects on other protein kinases. This is crucial for predicting potential side effects and understanding the full spectrum of its cellular activity.

Direct Binding Studies: While genetic evidence points to HRI as the target, biophysical studies are needed to confirm a direct binding interaction between this compound and HRI. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could elucidate the binding affinity and kinetics.

Structural Biology: Solving the co-crystal structure of this compound bound to HRI would provide invaluable insight into its allosteric activation mechanism. This knowledge could guide the development of next-generation activators with improved potency and selectivity. researchgate.net

Mechanism of Heme-Independent Activation: HRI is canonically activated by heme deficiency. researchgate.net Understanding how this compound circumvents this requirement to activate the kinase is a fundamental mechanistic question that needs to be addressed.

Identification of Novel Downstream Effectors and Interacting Pathways

Activation of HRI by this compound initiates the canonical ISR pathway, leading to a global reduction in protein synthesis while selectively upregulating the translation of key stress-response genes, most notably Activating Transcription Factor 4 (ATF4) and its downstream target, C/EBP homologous protein (CHOP). nih.govreactome.org However, it is increasingly clear that the consequences of selective HRI activation extend beyond this central axis.

Recent research has uncovered novel downstream functions and interacting pathways that are ripe for further exploration:

Mitochondrial Homeostasis: Pharmacologic activation of HRI has been shown to induce adaptive mitochondrial elongation and selectively trigger mitophagy, the autophagic clearance of damaged mitochondria. elifesciences.orgnih.gov HRI activation leads to the accumulation of phosphorylated eIF2α on mitochondria, which appears sufficient to initiate this quality control process. nih.gov Future studies should dissect the molecular machinery connecting mitochondrial p-eIF2α to the core mitophagy apparatus.

Metabolic Reprogramming: Orally bioavailable HRI activators have been shown to improve glucose intolerance and hepatic steatosis in preclinical models of type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). ub.edu This effect is mediated by the induction of Fibroblast Growth Factor 21 (FGF21), a potent metabolic regulator, via the ATF4 pathway. ub.edu The long-term metabolic consequences and the full range of tissues affected by HRI-induced FGF21 warrant further investigation.

Non-Canonical mRNA Translation: The anticancer effects of HRI activation may involve more than just ATF4 and CHOP. nih.gov Reduced availability of the eIF2-GTP-Met-tRNAi ternary complex can lead to the translational de-repression of other mRNAs containing upstream open reading frames (uORFs), such as the tumor suppressor BRCA1. nih.gov Unbiased, genome-wide translational profiling (e.g., ribosome profiling or Ribo-Seq) in cells treated with this compound is a critical next step to identify the complete set of mRNAs that are selectively translated. nih.gov

Cytosolic Unfolded Protein Response (cUPR): HRI serves as a key sensor for cytosolic proteotoxicity and is a central component of the cUPR. researchgate.net Its activation helps manage protein aggregates and maintain proteostasis. How this compound modulates this response, particularly in protein-misfolding diseases, is an important area for future research.

Characterization of Long-Term Cellular Adaptive Responses to Sustained eIF2α Activation

The cellular response to eIF2α phosphorylation is a delicate balance between pro-survival adaptation and pro-apoptotic signaling. While transient activation of the ISR is generally cytoprotective, sustained activation can trigger cell death, a property exploited for anti-cancer therapy. nih.govresearchgate.net A major open question is how different cell types adapt to long-term, sustained HRI activation by a pharmacological agent like this compound.

Key research directions include:

Mechanisms of Resistance: Investigating whether cancer cells can develop resistance to this compound over time. This could involve the upregulation of eIF2α phosphatases, such as the one containing the GADD34 regulatory subunit, which would counteract the effects of HRI activation.

Differential Responses in Normal vs. Cancer Cells: A thorough characterization of the long-term adaptive responses in both normal and malignant cells is essential. Understanding why cancer cells may be more sensitive to sustained ISR activation is crucial for defining a therapeutic window. nih.gov

Systemic and Metabolic Adaptation: In the context of chronic diseases like NAFLD, long-term studies are needed to understand the systemic adaptation to sustained HRI activation. This includes monitoring for potential side effects and assessing the durability of the therapeutic effect on FGF21 levels and glucose homeostasis. ub.edu

Temporal Dynamics of the ISR: Dissecting the temporal dynamics of the ISR is critical. Research should aim to determine the threshold and duration of eIF2α phosphorylation required to switch the cellular response from adaptation to apoptosis, and how this is influenced by the specific genetic background of the cell.

Development of Advanced Preclinical Models for Comprehensive Mechanistic Studies

The translation of findings from cell culture to clinical application requires robust and relevant preclinical models. While initial in vivo studies have utilized standard models like melanoma xenografts and diet-induced obesity mouse models, the complexity of the ISR necessitates the development of more sophisticated systems. nih.govub.edu

Future research would benefit from the development and use of:

Patient-Derived Xenografts (PDXs) and Organoids: For oncology applications, PDX models and tumor organoids derived from patients can provide a more accurate prediction of therapeutic response and allow for the identification of biomarkers that correlate with sensitivity to this compound.

Genetically Engineered Mouse Models (GEMMs): GEMMs that spontaneously develop tumors in an immunocompetent setting are crucial for studying the interplay between HRI activation, the tumor microenvironment, and the host immune system.

Humanized and Knock-in Mouse Models: To study specific aspects of human disease, mouse models with humanized genes or carrying specific disease-causing mutations (e.g., in protein folding or metabolic pathways) would allow for a more comprehensive evaluation of the compound's efficacy and mechanism of action.

iPSC-Derived Models: For neurodegenerative or metabolic diseases, patient-derived induced pluripotent stem cells (iPSCs) can be differentiated into relevant cell types (e.g., neurons, hepatocytes) to create in vitro models that capture the genetic complexity of human disease.

Integration of EIF2alpha Activation Studies with Systems Biology Approaches

The ISR is a highly interconnected signaling network that impacts a vast array of cellular processes. A reductionist, single-pathway approach is insufficient to capture the full complexity of the response to a selective HRI activator. A systems biology approach, integrating multiple layers of high-throughput data, is essential for building a comprehensive model of the drug's effects.

Future directions should include:

Multi-Omics Data Integration: Combining data from transcriptomics (RNA-seq), proteomics, phosphoproteomics, and metabolomics at different time points following treatment with this compound. This will provide a dynamic and holistic view of the cellular reprogramming that occurs.

Computational Modeling: Developing computational models based on integrated omics data to predict cellular fate decisions (survival vs. apoptosis), identify novel drug targets within the network, and simulate the effects of combination therapies.

Biomarker Discovery: Using systems-level data from preclinical models to identify robust biomarkers that can predict which patients are most likely to respond to therapy and to monitor the therapeutic response non-invasively.

Network Analysis: Applying network biology approaches to map the interaction pathways of HRI and its downstream effectors, potentially revealing unexpected connections to other signaling pathways that could be exploited for therapeutic benefit.

By pursuing these future directions, the scientific community can build a comprehensive understanding of this compound and related compounds, moving from initial promise to a mechanistically understood and clinically viable therapeutic strategy.

Q & A

Q. What experimental approaches are recommended to validate the mechanism of EIF2alpha activator 2 in inducing eIF2α phosphorylation?

  • Methodological Answer : To confirm this compound’s mechanism, use phospho-specific antibodies (e.g., anti-phospho-eIF2α) in Western blotting to detect phosphorylation levels in treated vs. untreated cells . Combine this with kinase inhibition assays (e.g., GSK2606414 for PERK or ISRIB for eIF2B modulation) to isolate the kinase pathway involved . Include stress-inducing conditions (e.g., amino acid starvation or ER stress) to assess context-dependent activation .

Q. Which cell-based assays are optimal for quantifying the anti-proliferative effects of this compound?

  • Methodological Answer : Use Sulforhodamine B (SRB) assays for IC50 determination in SRB, K562, and PBMC cell lines, as validated in initial studies (IC50 = 0.46 μM in SRB cells) . For dynamic monitoring, employ bioluminescent reporters engineered to fluoresce upon eIF2α phosphorylation . Pair these with viability assays (e.g., MTT or Annexin V staining) to distinguish cytostatic vs. cytotoxic effects .

Q. How can researchers confirm target engagement and specificity of this compound in diverse cellular models?

  • Methodological Answer : Validate specificity using siRNA knockdown or CRISPR-Cas9 knockout of eIF2α or upstream kinases (e.g., PERK, GCN2). Compare phosphorylation levels in wild-type vs. knockout cells treated with the activator . Include controls like ISRIB (eIF2B activator) or salubrinal (eIF2α phosphatase inhibitor) to rule off-target effects .

Q. What are the key downstream pathways modulated by this compound, and how should they be monitored?

  • Methodological Answer : Monitor the Integrated Stress Response (ISR) via qPCR or Western blot for ATF4, CHOP, and BiP. Use luciferase reporters under ATF4-responsive promoters to quantify transcriptional activity . For translational regulation, employ polysome profiling or puromycin incorporation assays to assess global protein synthesis inhibition .

Advanced Research Questions

Q. How should researchers address contradictory data on this compound’s IC50 values across cell types (e.g., SRB vs. K562 cells)?

  • Methodological Answer : Discrepancies may arise from cell-specific kinase expression (e.g., GCN2 in amino acid-starved cells vs. PERK in ER-stressed cells) . Replicate experiments under standardized stress conditions (e.g., uniform serum deprivation) and quantify kinase activity via immunoprecipitation-kinase assays . Use RNA-seq to correlate IC50 variability with basal ISR pathway activation .

Q. What in vivo models are suitable for studying this compound’s efficacy in neurodegenerative or metabolic diseases?

  • Methodological Answer : Use transgenic mouse models of ALS, FTD, or prion disease, where ISR hyperactivation is pathogenic . For pharmacokinetics, measure compound bioavailability and blood-brain barrier penetration via LC-MS/MS, referencing protocols from DNL343 trials . Include endpoints like phosphorylated eIF2α levels in brain tissue and behavioral outcomes .

Q. How can this compound be integrated into combination therapies without exacerbating translational repression?

  • Methodological Answer : Screen for synergies with ISR modulators (e.g., ISRIB) or proteasome inhibitors (e.g., bortezomib) using Chou-Talalay combination indices . Monitor translational recovery via nascent protein labeling (e.g., Click-IT AHA) and apoptosis markers (e.g., cleaved caspase-3) .

Q. What high-content screening strategies can identify novel biomarkers of this compound resistance?

  • Methodological Answer : Perform CRISPR-Cas9 whole-genome screens in isogenic cell lines treated with the activator. Validate hits (e.g., eIF2B subunits or phosphatases like PPP1R15A) using phosphoproteomics and survival assays . Correlate findings with clinical datasets (e.g., TCGA) to assess biomarker relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.